![molecular formula C16H26OSi2 B14205159 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol CAS No. 918138-94-0](/img/structure/B14205159.png)
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is a complex organosilicon compound. It features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pentynol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol typically involves the reaction of 3-(dimethylphenylsilyl)propyl chloride with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reagents such as NBS (N-Bromosuccinimide) or other halogen sources.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in medicinal chemistry for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol involves interactions with various molecular targets. The silyl groups can participate in hydrophobic interactions, while the hydroxyl and alkyne groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but lacks the trimethylsilyl and alkyne groups.
1-(Trimethylsilyl)-3-propanol: Contains a trimethylsilyl group but lacks the dimethyl(phenyl)silyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, along with an alkyne and hydroxyl group. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
918138-94-0 |
|---|---|
Molekularformel |
C16H26OSi2 |
Molekulargewicht |
290.55 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C16H26OSi2/c1-7-16(17,13-14-18(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,17H,7H2,1-6H3 |
InChI-Schlüssel |
YKRKMUUIQBDPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C[Si](C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


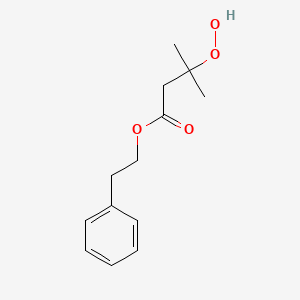
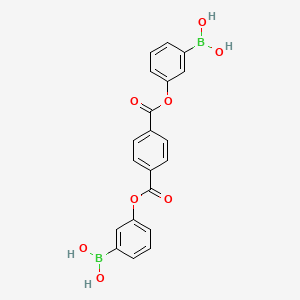
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

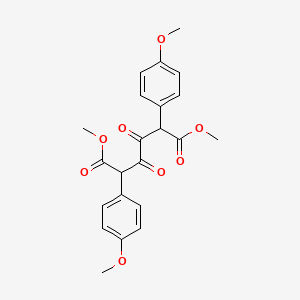
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
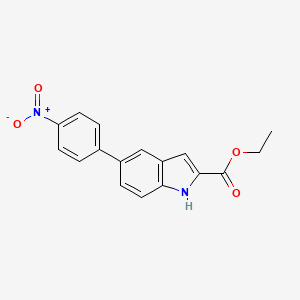
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



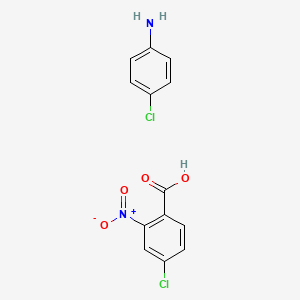
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
